![molecular formula C24H28O8 B2955276 2-[3-(4-甲苯基)-3-氧代-1-(3,4,5-三甲氧基苯基)丙基]丙二酸二甲酯 CAS No. 685108-46-7](/img/structure/B2955276.png)

2-[3-(4-甲苯基)-3-氧代-1-(3,4,5-三甲氧基苯基)丙基]丙二酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

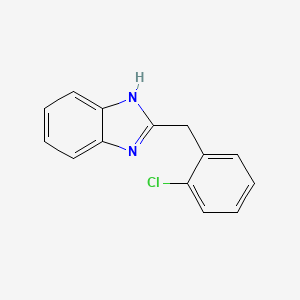

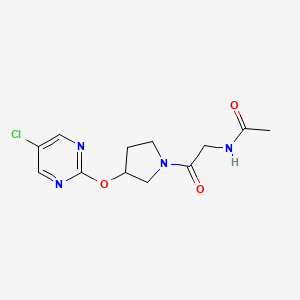

“Dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]malonate” is a chemical compound with the molecular formula C24H28O8 and a molecular weight of 444.47 . It is also known as 1,3-dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]propanedioate .

Molecular Structure Analysis

The molecular structure of this compound consists of a malonate group attached to a propyl chain, which is further connected to two phenyl rings. One of the phenyl rings is substituted with three methoxy groups and the other with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the search results .科学研究应用

合成方法

2-[3-(4-甲苯基)-3-氧代-1-(3,4,5-三甲氧基苯基)丙基]丙二酸二甲酯及其衍生物已用于各种合成方法。例如,已经开发了一种基于 B(C6F5)3 诱导的多米诺二聚的简单合成方法用于相关化合物,展示了从相对简单的前体构建复杂分子结构的潜力 (Boichenko 等人,2020)。此外,电氧化方法已应用于类似化合物,导致在温和条件下环化为 2-芳基环丙烷-1,1-二甲酸二甲酯,表明了环丙烷衍生物的有效合成途径 (Okimoto 等人,2013)。

催化和有机转化

研究表明了衍生物在催化中的应用,例如在钯催化的不对称烯丙基烷基化中。在这些反应中使用含二茂铁的膦胺配体已证明了影响对映选择性和产率的能力,促进了不对称合成的发展 (Farrell 等人,2002)。此外,Cu/SiO2 催化剂催化的丙二酸二甲酯加氢为 1,3-丙二醇突出了生产重要工业单体的替代途径,展示了该化合物在材料合成中的作用 (Zheng 等人,2017)。

材料科学应用

2-[3-(4-甲苯基)-3-氧代-1-(3,4,5-三甲氧基苯基)丙基]丙二酸二甲酯衍生物因其在材料科学中的潜力而受到探索,例如在开发非周边取代的四(二己基丙二酸酯)醇溶性酞菁中。由于其独特的电子特性,这些化合物已被合成用于光伏和电子材料的潜在应用 (Korkut 等人,2011)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, a similar compound (1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane) has been found to be a novel tyrosinase inhibitor that suppresses melanin production in both cultured melanocytes and reconstructed skin with high potency and without adverse side effects .

属性

IUPAC Name |

dimethyl 2-[3-(4-methylphenyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O8/c1-14-7-9-15(10-8-14)18(25)13-17(21(23(26)31-5)24(27)32-6)16-11-19(28-2)22(30-4)20(12-16)29-3/h7-12,17,21H,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFAKYHWJGNSLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC(=C(C(=C2)OC)OC)OC)C(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2955193.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)

![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)

![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2955215.png)